molecular formula C7H7N5 B2871349 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine CAS No. 1565705-13-6

4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine

Cat. No. B2871349
CAS RN: 1565705-13-6
M. Wt: 161.168
InChI Key: INTVDXOGXBRPFP-UHFFFAOYSA-N
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Description

“4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine” is a derivative of 1,2,4-triazole . It has been studied for its potential as an anticancer agent . The 1,2,4-triazole ring is a significant active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of “4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine” was established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involving “4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine” have been studied in the context of its synthesis .

Scientific Research Applications

Anticancer Agents

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The most potent compounds not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . These hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Inhibiting Proliferation of Cancer Cells

Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . These findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against the two tumor cell lines .

Cytotoxic Activities

The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Selectivity Against Normal and Cytotoxic Cancerous Cell Lines

Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . This is important because it means that these compounds can potentially be used to target cancer cells without causing significant harm to normal cells .

Potential Target for Aromatase Enzyme

Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target . This suggests that these compounds could potentially be used to inhibit the aromatase enzyme, which is involved in the production of estrogen and is a target for certain types of breast cancer treatment .

Drug Discovery

The replacement of nucleobases by triazole derivatives is very effective in drug discovery . This suggests that “4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine” could potentially be used as a building block in the development of new drugs .

Safety and Hazards

The safety of “4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine” and its derivatives was evaluated on MRC-5 as a normal cell line. It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(1,2,4-triazol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-3-6(1-2-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTVDXOGXBRPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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